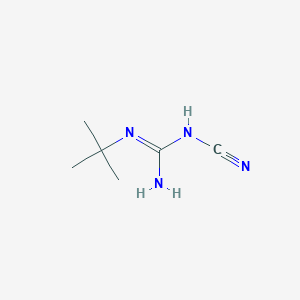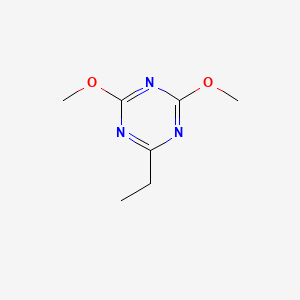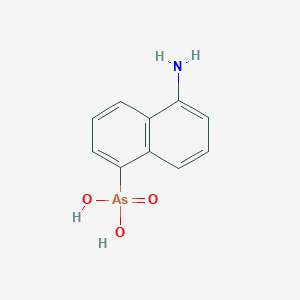
(5-Aminonaphthalen-1-yl)arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Aminonaphthalen-1-yl)arsonic acid is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of an arsonic acid group attached to a naphthalene ring, which also contains an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminonaphthalen-1-yl)arsonic acid typically involves the reaction of 5-nitronaphthalene with arsenic trioxide in the presence of a reducing agent. The nitro group is first reduced to an amino group, followed by the introduction of the arsonic acid group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
(5-Aminonaphthalen-1-yl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.
Reduction: The compound can be reduced to form arsenite derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include arsenate and arsenite derivatives, as well as substituted naphthalene compounds. These products can have different chemical and physical properties, making them useful for various applications.
科学研究应用
(5-Aminonaphthalen-1-yl)arsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of certain diseases, such as parasitic infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (5-Aminonaphthalen-1-yl)arsonic acid involves its interaction with cellular components, leading to various biological effects. The compound can interact with enzymes and proteins, disrupting their function and leading to cell death. The arsonic acid group is known to interfere with cellular metabolism, while the amino group can form reactive intermediates that further enhance its biological activity.
相似化合物的比较
Similar Compounds
Roxarsone: Another organoarsenic compound with similar applications in agriculture and medicine.
Arsanilic Acid: Used as a feed additive and has similar chemical properties.
Phenylarsonic Acid: Known for its use in organic synthesis and industrial applications.
Uniqueness
(5-Aminonaphthalen-1-yl)arsonic acid is unique due to its specific structure, which combines the properties of both the naphthalene ring and the arsonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
5430-38-6 |
|---|---|
分子式 |
C10H10AsNO3 |
分子量 |
267.11 g/mol |
IUPAC 名称 |
(5-aminonaphthalen-1-yl)arsonic acid |
InChI |
InChI=1S/C10H10AsNO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H,12H2,(H2,13,14,15) |
InChI 键 |
PQATWXVDRZZHBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=C2[As](=O)(O)O)C(=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


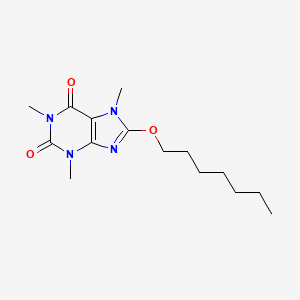
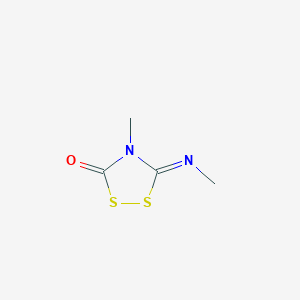
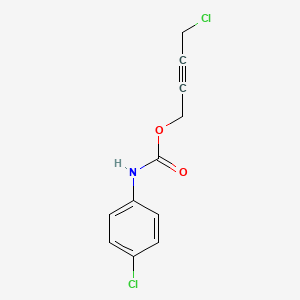
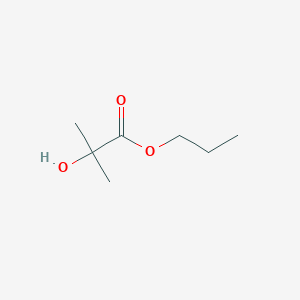
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
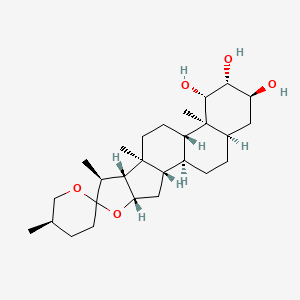
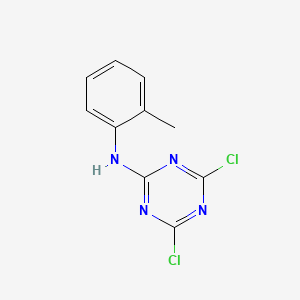
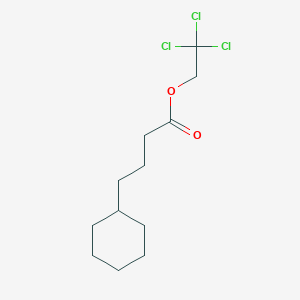
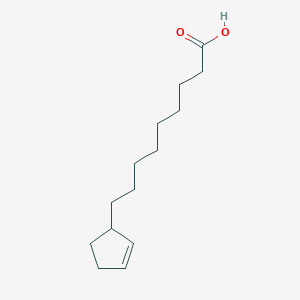
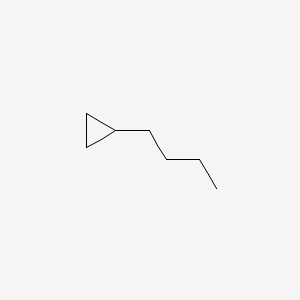
![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
